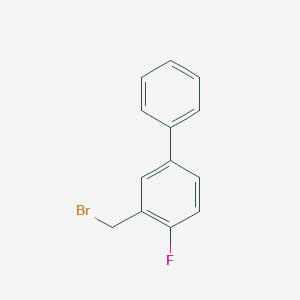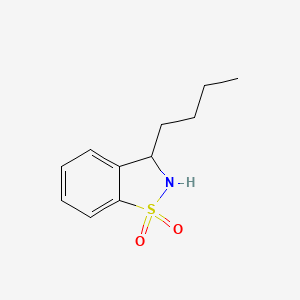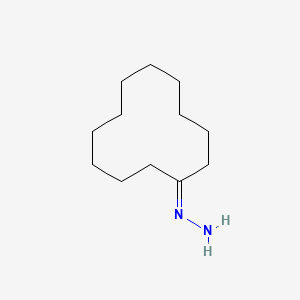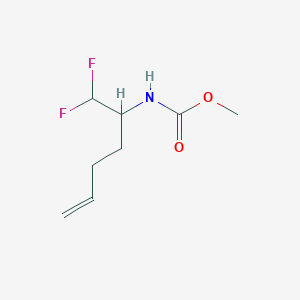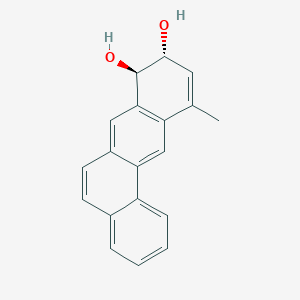
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is of significant interest due to its structural complexity and potential biological activities. It is a stereoisomer with specific configurations at the 8 and 9 positions, which can influence its reactivity and interactions with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene typically involves the catalytic hydrogenation of benz(a)anthracene derivatives. The process often requires specific catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the parent compound.
Applications De Recherche Scientifique
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene has several scientific research applications:
Chemistry: Used as a model compound to study PAH reactivity and stereochemistry.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mécanisme D'action
The biological effects of (8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene are primarily mediated through its interactions with cellular components. It can form adducts with DNA, leading to mutations and potential carcinogenic effects. The compound’s mechanism of action involves the generation of reactive intermediates that can cause oxidative stress and damage to cellular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (8R,9R)-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9-diol Dibenzoate
- (8R,9R)-7-nitro-8,9-dihydrobenzo[a]anthracene-8,9-diol
Uniqueness
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 8 and 9 positions. These features influence its reactivity and interactions with biological systems, distinguishing it from other PAH derivatives.
Propriétés
Numéro CAS |
82735-49-7 |
|---|---|
Formule moléculaire |
C19H16O2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
(8R,9R)-11-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol |
InChI |
InChI=1S/C19H16O2/c1-11-8-18(20)19(21)17-9-13-7-6-12-4-2-3-5-14(12)16(13)10-15(11)17/h2-10,18-21H,1H3/t18-,19-/m1/s1 |
Clé InChI |
CPYYFIDRYZIXSK-RTBURBONSA-N |
SMILES isomérique |
CC1=C[C@H]([C@@H](C2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
SMILES canonique |
CC1=CC(C(C2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


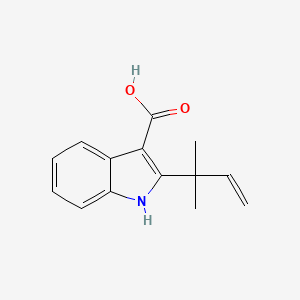
![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)
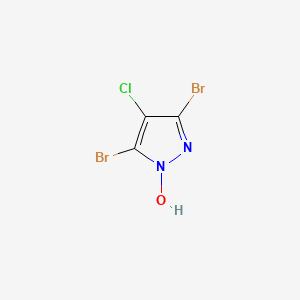
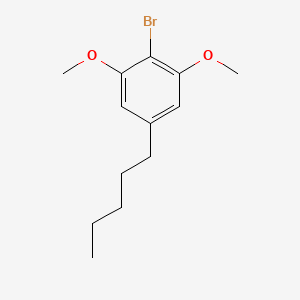

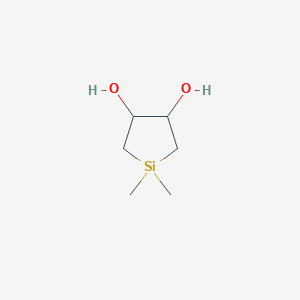
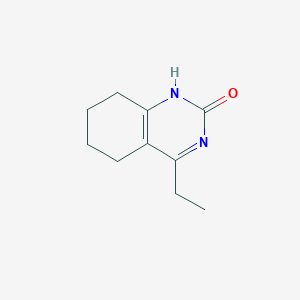

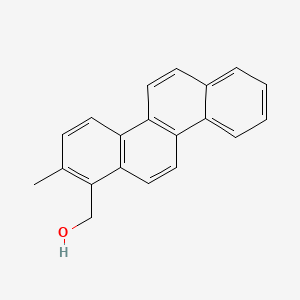
![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)
